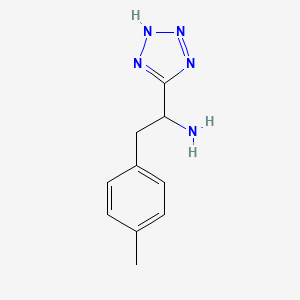
2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine typically involves the reaction of 4-methylbenzylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methylphenyl)-1H-tetrazole: Similar structure but lacks the ethanamine group.
4-methylphenyl-1H-tetrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ethanamine group.
2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)propanamine: Similar structure with a propanamine group instead of an ethanamine group.
Uniqueness
2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine is unique due to the presence of both the tetrazole ring and the ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
65228-33-3 |
|---|---|
Fórmula molecular |
C10H13N5 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine |
InChI |
InChI=1S/C10H13N5/c1-7-2-4-8(5-3-7)6-9(11)10-12-14-15-13-10/h2-5,9H,6,11H2,1H3,(H,12,13,14,15) |
Clave InChI |
WXWPRODOKGWEJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C2=NNN=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


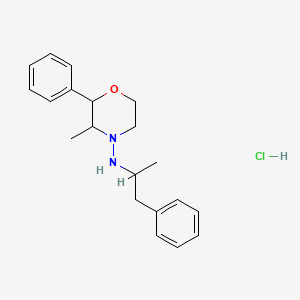

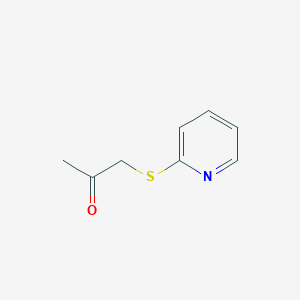
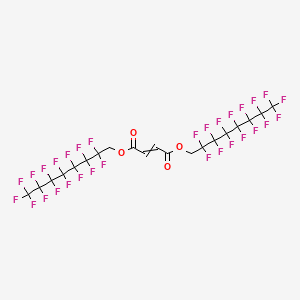


![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
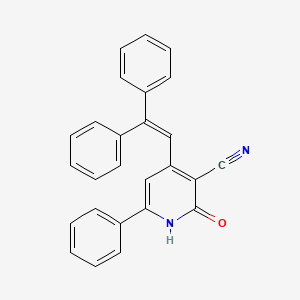
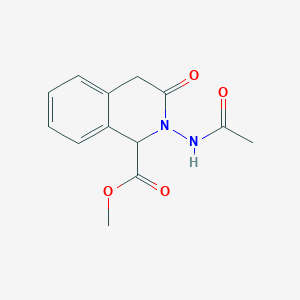
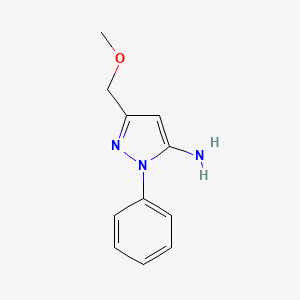


![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
